molecular formula C15H30O3Si B1593005 Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate CAS No. 676560-15-9

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate

Cat. No. B1593005
M. Wt: 286.48 g/mol
InChI Key: VFEJEBVELPDVHI-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate (Et-TBS-Cyclohexane) is a compound with a wide range of potential applications in scientific research. It is a silyl ether that is used to protect alcohols and other functional groups from unwanted reactions. It is a colorless liquid with a boiling point of 105 °C and a melting point of -15 °C. Et-TBS-Cyclohexane is a versatile reagent that is used in a variety of organic synthesis and analytical techniques.

Scientific Research Applications

Microbial Degradation and Environmental Fate

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate, related to oxygenates like MTBE, is a subject of environmental research, especially in its microbial degradation and fate in aquatic environments. Studies like Fayolle, Vandecasteele, and Monot (2001) have explored the microbiology of degradation of similar compounds, highlighting the challenges due to the presence of an ether bond and tertiary carbon structure in their molecular makeup. This research is crucial in understanding the environmental impact and biodegradation processes of such chemicals (Fayolle, Vandecasteele, & Monot, 2001).

Polymer Science and Material Engineering

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate plays a significant role in polymer science. For instance, its derivatives have been used in the synthesis and homo- and copolymerization of new cyclic esters (Trollsås et al., 2000) and in anionic polymerization of methacrylates (Ishizone et al., 2003). These processes are foundational in developing hydrophilic aliphatic polyesters and polymethacrylates, which have wide applications in material science and engineering (Trollsås et al., 2000); (Ishizone et al., 2003).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, this compound has shown utility as a ligand in copper-catalyzed C-N, C-O, and C-S coupling reactions, facilitating the synthesis of a variety of chemical products including N-arylamides and aryl ethers (Lv & Bao, 2007). Such catalysts are vital in organic synthesis, significantly impacting pharmaceutical and chemical industries (Lv & Bao, 2007).

Chromatography and Separation Techniques

In chromatography, derivatives of Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate, such as cyclodextrin derivatives, have been used as stationary phases for GC separation of enantiomers (Bicchi et al., 1996). This application is crucial in analytical chemistry for the separation and analysis of complex mixtures (Bicchi et al., 1996).

properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h12-13H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEJEBVELPDVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630964, DTXSID301143072, DTXSID301146907
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate

CAS RN

676560-15-9, 158009-09-7, 158009-08-6
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 4-hydroxycyclohexanecarboxylate (3.44 g, 20.0 mmol) was dissolved in DMF (7 mL), and imidazole (3.40 g, 50.0 mmol) and tert-butyldimethylsilyl chloride (3.62 g, 24 mmol) were added thereto, followed by stirring overnight at room temperature. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=10:1) to afford ethyl 4-(tert-butyldimethylsilyloxy)cyclohexane-carboxylate (5.73 g, 100%).
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
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Quantity
3.4 g
Type
reactant
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3.62 g
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reactant
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-cyclohexanecarboxylic acid ethyl ester (10.32 g, 59.92 mmol) in dimethylformamide (50 mL) was added imidazole (8.16 g, 119.8 mmol), followed by tert-butyldimethylsilyl chloride (9.94 g, 65.9 mmol). The resulting mixture was stirred at room temperature for 16 hours. Diethyl ether was added (150 mL), and the mixture was washed with 1M HCl (150 mL). The aqueous layer was extracted with diethyl ether (150 mL). The combined organic layers were washed with 1M HCl (100 mL) and saturated sodium chloride solution (100 mL), dried over magnesium sulfate, filtered and concentrated to afford a clear oil. MS (CI) m/z 287 (M+1)+
Quantity
10.32 g
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.94 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxycyclohexanecarboxylic acid ethyl ester as a mixture of cis and trans isomers (8.7 g, 50.51 mmol) in THF (300 mL) at 0° C. was added imidazole (4.8 g, 70.72 mmol), DMAP (20 mol %, 1.23 g, 10.10 mmol,) and tert-butyl dimethylchlorosilane (9.1 g, 60.61 mmol). The reaction mixture was warmed to room temperature, stirred overnight, and diluted with ethyl acetate and saturated aqueous ammonium chloride. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with brine and dried over sodium sulfate. Solvent was removed and the crude oil was filtered through silica gel and solvent removed to give 4-(tert-butyldimethylsilanyloxy)cyclohexanecarboxylic acid ethyl ester (11.1 g, 77%) as a mixture of diastereomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Two
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Quantity
1.23 g
Type
catalyst
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate
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